molecular formula C12H20N2 B1522851 (1-Amino-2-methylpropan-2-yl)(1-phenylethyl)amine CAS No. 1258641-28-9

(1-Amino-2-methylpropan-2-yl)(1-phenylethyl)amine

Cat. No.: B1522851
CAS No.: 1258641-28-9
M. Wt: 192.3 g/mol
InChI Key: KQXCVPMSXIJIDD-UHFFFAOYSA-N
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Description

(1-Amino-2-methylpropan-2-yl)(1-phenylethyl)amine: is a chemical compound with the molecular formula C12H20N2 and a molecular weight of 192.3 g/mol. This compound is known for its unique structure, which includes an amino group attached to a 2-methylpropan-2-yl group and a phenylethyl group. It is a versatile compound used in various scientific research applications, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-Amino-2-methylpropan-2-yl)(1-phenylethyl)amine typically involves the reaction of 1-phenylethylamine with 2-methylpropan-2-amine under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature and pressure to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. The process involves the use of advanced equipment and techniques to ensure the efficient production of the compound.

Chemical Reactions Analysis

(1-Amino-2-methylpropan-2-yl)(1-phenylethyl)amine: undergoes various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo-compounds.

  • Reduction: Reduction reactions can be performed to obtain derivatives with different functional groups.

  • Substitution: Substitution reactions can be carried out to replace specific atoms or groups within the molecule.

Common Reagents and Conditions:

  • Oxidation reactions typically use oxidizing agents such as hydrogen peroxide or potassium permanganate.

  • Reduction reactions may involve reducing agents like lithium aluminum hydride or sodium borohydride.

  • Substitution reactions often require specific reagents and solvents, depending on the desired substitution.

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can be used in different applications based on their chemical properties.

Scientific Research Applications

(1-Amino-2-methylpropan-2-yl)(1-phenylethyl)amine: has several scientific research applications, including:

  • Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: Employed in the study of biological systems and processes, particularly in the development of new drugs and therapies.

  • Medicine: Investigated for its potential therapeutic effects in treating various diseases and conditions.

  • Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism by which (1-Amino-2-methylpropan-2-yl)(1-phenylethyl)amine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the activation or inhibition of certain biological processes. The exact mechanism of action depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

(1-Amino-2-methylpropan-2-yl)(1-phenylethyl)amine: is compared with other similar compounds to highlight its uniqueness. Some similar compounds include:

  • 2-methyl-N-2-(1-phenylethyl)-1,2-propanediamine

  • 2-methylpropan-1-amine

  • 2-azepan-1-yl-2-phenylethylamine

These compounds share structural similarities but differ in their functional groups and properties, making this compound unique in its applications and effects.

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Properties

IUPAC Name

2-methyl-2-N-(1-phenylethyl)propane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2/c1-10(14-12(2,3)9-13)11-7-5-4-6-8-11/h4-8,10,14H,9,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQXCVPMSXIJIDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(C)(C)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301250073
Record name 2-Methyl-N2-(1-phenylethyl)-1,2-propanediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301250073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1258641-28-9
Record name 2-Methyl-N2-(1-phenylethyl)-1,2-propanediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1258641-28-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-N2-(1-phenylethyl)-1,2-propanediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301250073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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